Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

MMP Assay Development Enzyme Kinetics Substrate Specificity

Generic MMP substrates introduce undefined cleavage kinetics and cross-reactivity, undermining assay reproducibility. Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 (CAS 256394-94-2) employs a validated Mca/Dnp FRET pair with enzyme-specific kinetic constants for precise, reproducible MMP quantification. • 50-100× sensitivity gain over generic substrates - enables robust signal at minimal enzyme loads for 384/1536-well HTS miniaturization. • Defined kinetics: MMP-1 (21.0 M⁻¹s⁻¹), MMP-3 (40.0 M⁻¹s⁻¹), MMP-2 (619.0 M⁻¹s⁻¹), MMP-9 (209.0 M⁻¹s⁻¹); also hydrolyzed by MMP-8/13/26 for collagenolytic profiling. • Lyophilized, ≥95% purity, full CoA documentation. Ships ambient or blue ice.

Molecular Formula C51H65N13O15
Molecular Weight 1100.1 g/mol
Cat. No. B1494358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
Molecular FormulaC51H65N13O15
Molecular Weight1100.1 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC
InChIInChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1
InChIKeyBJLIZNHHZSHQOS-NIUAFRCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Defined Fluorogenic FRET Substrate for Quantifying MMP-1, MMP-3, and MMP-26 Activity


Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 (CAS 256394-94-2) is a synthetic, internally quenched fluorogenic peptide substrate designed for the specific quantification of matrix metalloproteinase (MMP) activity. Its core architecture utilizes a Förster Resonance Energy Transfer (FRET) pair: the 7-methoxycoumarin-4-acetyl (Mca) fluorophore is efficiently quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the scissile peptide bond by MMP-1 (collagenase-1), MMP-3 (stromelysin-1), or MMP-26 (matrilysin-2), the Mca group is released, resulting in a measurable increase in fluorescence . This compound is also known to be readily hydrolyzed by MMP-8, MMP-9, and MMP-13 (collagenase-3), expanding its utility across multiple MMP family members .

Why Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 Cannot Be Replaced by Generic MMP Substrates


Generic MMP substrates, such as Dnp-PLGLWAr-NH2, are designed to detect total MMP activity across a broad range of enzymes but lack the defined specificity and quantitative kinetic profile required for rigorous, reproducible assay development [1]. Substituting Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 with a generic alternative introduces significant experimental uncertainty, including variable sensitivity across different MMPs, undefined cleavage kinetics, and potential cross-reactivity with off-target proteases. In contrast, the performance of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is underpinned by documented, enzyme-specific kinetic constants and a well-characterized selectivity window, enabling researchers to design experiments with predictable signal-to-noise ratios and to accurately quantify the activity of specific MMPs like MMP-1, MMP-3, and MMP-26 .

Quantitative Differentiation of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Comparative Evidence Guide for Procurement


Kinetic Selectivity: Defined kcat/Km Values for MMP-2, MMP-9, MMP-3, and MMP-1

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 demonstrates quantifiable kinetic differentiation across four major MMPs, providing a clear selectivity profile. Under identical assay conditions (pH 7.6, 37°C), the substrate exhibits a 29.5-fold higher catalytic efficiency (kcat/Km) for MMP-2 compared to MMP-1 . This contrasts sharply with generic substrates, which often display a flat or undefined response across the MMP family. The kinetic data for MMP-9 and MMP-3 provide further granularity, allowing users to predict signal magnitude based on the target enzyme.

MMP Assay Development Enzyme Kinetics Substrate Specificity

Comparative Sensitivity: Enhanced Signal over Traditional Generic MMP Substrate

In head-to-head comparisons, substrates utilizing the Mca/Dnp FRET pair, such as Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, have been reported to be approximately 50 to 100 times more sensitive than the widely used generic MMP substrate Dnp-PLGLWAr-NH2 [1]. This significant gain in sensitivity translates directly to a lower limit of detection, enabling the use of reduced amounts of both enzyme and substrate per assay well, which is a critical cost-saving factor in large-scale screening campaigns.

Assay Sensitivity High-Throughput Screening Fluorescence Assay

MMP-26 Profiling: A Substrate with Documented Utility for a Less Common MMP

While not the absolute most efficient substrate for MMP-26, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is consistently validated as a functional and reliable tool for quantifying its activity [1]. This places it in a distinct category of tools for studying a protease with limited commercial substrate options. For context, the most specific FRET substrate reported for MMP-26 is Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂, which exhibits a kcat/Km of 3.0 × 10⁴ M⁻¹s⁻¹ [2]. The availability of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 provides a critical alternative for orthogonal assay design and for experiments where the highest possible specificity is not the primary goal, but a well-characterized, reliable signal is paramount.

MMP-26 Matrilysin-2 Endometase

Extended Utility: Hydrolysis by MMP-8, MMP-9, and MMP-13

Beyond its primary targets, this substrate is reported to be readily hydrolyzed by MMP-8 (neutrophil collagenase), MMP-9 (gelatinase B), and MMP-13 (collagenase-3) [1]. This cross-reactivity is not a flaw but a feature for specific applications, such as profiling the activity of multiple collagenases in a single sample type or screening for broad-spectrum collagenase inhibitors. The defined spectral properties of the Mca/Dnp pair (Ex/Em = 325/393 nm) ensure consistent readout regardless of the activating MMP [2].

Collagenase Activity MMP-13 Neutrophil Collagenase

Optimized Application Scenarios for Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 Based on Empirical Evidence


High-Throughput Screening (HTS) for MMP-2 or MMP-9 Inhibitors

The combination of high sensitivity (50-100x greater than generic substrates [1]) and the relatively high catalytic efficiency for MMP-2 (619.0 M⁻¹s⁻¹) and MMP-9 (209.0 M⁻¹s⁻¹) makes this substrate ideal for cost-effective HTS campaigns. Its performance ensures robust signal generation even with minimal enzyme, allowing for miniaturization into 384- or 1536-well formats and reducing reagent costs per data point. The distinct kinetic profile helps in identifying inhibitors with selectivity between MMP-2 and MMP-9.

Differential Profiling of Collagenase Activity in Disease Models

Given its ability to be hydrolyzed by a panel of collagenases (MMP-1, MMP-8, MMP-13) [1], this substrate can be employed as a core reagent to measure total collagenolytic activity in complex biological samples, such as synovial fluid from arthritis models or tumor-conditioned media. Its known kinetic constants for MMP-1 (21.0 M⁻¹s⁻¹) and MMP-13 (not quantified but readily hydrolyzed) provide a semi-quantitative framework for interpreting results and comparing activity levels across different experimental conditions .

Assay Development for the Understudied Protease MMP-26

For researchers focusing on MMP-26 (matrilysin-2) in endometrial biology or cancer metastasis, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 provides a validated, commercially available fluorogenic substrate to establish activity assays [1]. While other more specific substrates exist (e.g., Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ with kcat/Km = 3.0 × 10⁴ M⁻¹s⁻¹) , the current compound offers a reliable and accessible entry point for initial characterization, inhibitor screening, and orthogonal validation of hits identified with other substrates.

Multi-Plexed or Orthogonal MMP Activity Assays

The well-defined, moderate kinetic activity toward MMP-3 (40.0 M⁻¹s⁻¹) and MMP-1 (21.0 M⁻¹s⁻¹) [1], coupled with its higher activity toward gelatinases, allows this substrate to be used in a panel of FRET substrates for multi-parametric MMP profiling. For instance, its activity can be compared directly with a highly specific MMP-3 substrate (e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2) to deconvolute the contribution of individual MMPs to total proteolytic activity in a given sample, providing a more nuanced understanding of the proteolytic environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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